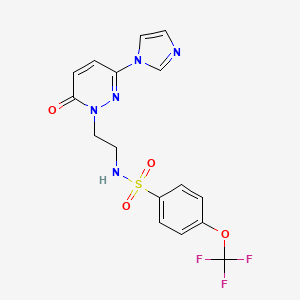![molecular formula C26H24N4O3S B2742374 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide CAS No. 477493-77-9](/img/structure/B2742374.png)
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzimidazole is a type of organic compound that’s made up of a fusion of benzene and imidazole . It’s a heterocyclic aromatic organic compound that’s colorless and solid. This structure is found in various natural products, such as histidine and purines .
Synthesis Analysis
Benzimidazole derivatives can be synthesized through several methods. One common method involves reacting o-phenylenediamine with a carboxylic acid . Another method involves the reaction of an acid chloride of benzoic acid with potassium thiocyanate (KSCN), followed by the addition of 4-(1H-benzo[d]imidazol-2-yl)benzenamine .Molecular Structure Analysis
Benzimidazole contains a five-membered ring fused to a benzene ring. The five-membered ring contains two nitrogen atoms, one of which bears a hydrogen atom . The exact structure of the specific compound you’re asking about would depend on the groups attached to the benzimidazole core.Physical And Chemical Properties Analysis
Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The exact physical and chemical properties of a specific benzimidazole derivative would depend on its structure.Wissenschaftliche Forschungsanwendungen
Cardiac Electrophysiological Activity
Research has shown that N-substituted imidazolylbenzamides exhibit significant cardiac electrophysiological activity, suggesting potential for the development of selective class III agents for cardiac arrhythmias. These compounds demonstrate potency in in vitro assays, highlighting the imidazolyl group's utility in cardiac therapeutic applications (Morgan et al., 1990).
Antipsychotic Potential
A series of 2-phenyl-4-(aminomethyl)imidazoles were synthesized as analogs to dopamine D2 selective benzamide antipsychotics. These compounds showed significant binding affinities to dopamine D2 receptors, suggesting potential applications in the development of new antipsychotic medications (Thurkauf et al., 1995).
Antiviral Applications
Imidazo[1,2-a]pyridines have been designed and synthesized for their antiviral activities against human rhinovirus. The synthesis approach included stereospecific reactions to achieve the desired E-isomer, leading to compounds with significant antiviral potency. This research underscores the potential of benzimidazole analogs in antiviral drug development (Hamdouchi et al., 1999).
Antimicrobial and Anti-inflammatory Properties
Thiosemicarbazide derivatives serve as precursors for synthesizing various heterocyclic compounds, including imidazoles, which demonstrate antimicrobial activity. This research area explores the therapeutic potential of benzimidazole analogs in treating infections and inflammation (Elmagd et al., 2017).
Fluorescent Material Science
N-2-Aryl-1,2,3-triazoles, including benzimidazole derivatives, have been synthesized and evaluated for their photophysical properties. These compounds exhibit fluorescence in the blue and green regions, demonstrating potential applications in the development of fluorescent materials and optical sensors (Padalkar et al., 2015).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[bis(prop-2-enyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3S/c1-3-16-30(17-4-2)34(32,33)22-14-12-19(13-15-22)26(31)27-21-9-7-8-20(18-21)25-28-23-10-5-6-11-24(23)29-25/h3-15,18H,1-2,16-17H2,(H,27,31)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDILFWIWDWAJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-azaspiro[5.5]undecane-11-carboxylate](/img/structure/B2742293.png)
![7-(4-methoxyphenyl)-3-(3-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2742294.png)

![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2742298.png)
![1-[4-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2742300.png)
![2-(2-(tert-butylamino)-2-oxoethyl)-N-cyclohexyl-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2742301.png)


![2-({[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}amino)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2742308.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-11,12-dimethoxy-8,9,13b,14-tetrahydro-6H-pyrazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2742309.png)


